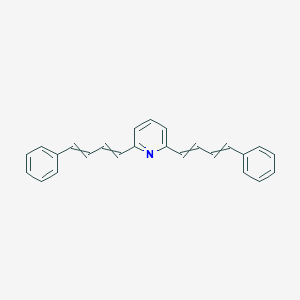
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two 4-phenylbuta-1,3-dien-1-yl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 4-phenylbuta-1,3-diene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring and the conjugated diene system. This coordination can lead to the formation of stable complexes that exhibit unique electronic and photophysical properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioimaging.
類似化合物との比較
Similar Compounds
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
- 2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine is unique due to its specific substitution pattern and the presence of conjugated diene systems, which impart distinct electronic properties. This makes it particularly valuable in applications requiring materials with specific photophysical characteristics, such as organic electronics and coordination chemistry.
特性
CAS番号 |
679813-91-3 |
|---|---|
分子式 |
C25H21N |
分子量 |
335.4 g/mol |
IUPAC名 |
2,6-bis(4-phenylbuta-1,3-dienyl)pyridine |
InChI |
InChI=1S/C25H21N/c1-3-12-22(13-4-1)16-7-9-18-24-20-11-21-25(26-24)19-10-8-17-23-14-5-2-6-15-23/h1-21H |
InChIキー |
JPODWRUOSQGUSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC2=NC(=CC=C2)C=CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


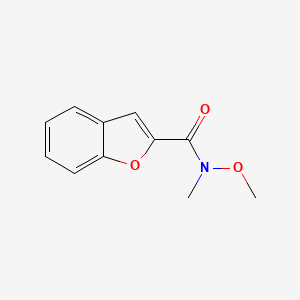
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
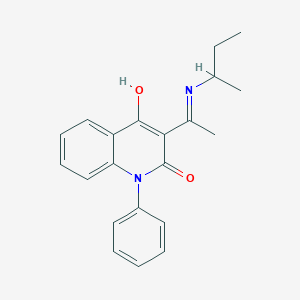
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
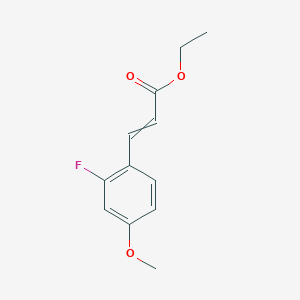
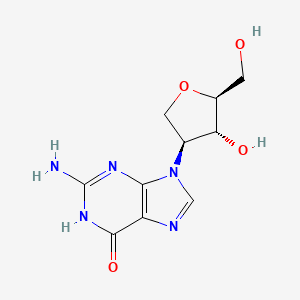
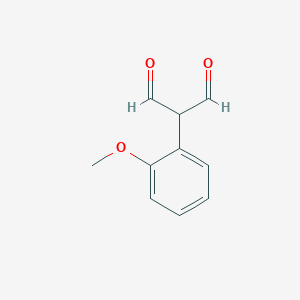
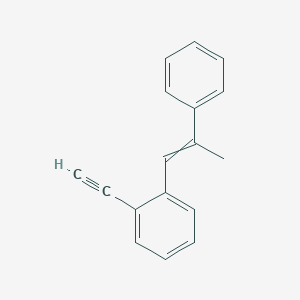
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
